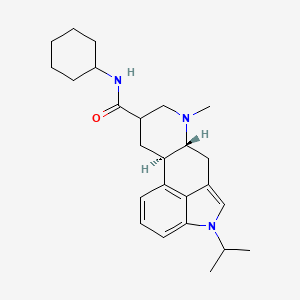![molecular formula C74H72S8 B12571147 Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene CAS No. 181043-32-3](/img/structure/B12571147.png)
Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene: is a complex organic compound characterized by the presence of eight 3,5-dimethylphenylsulfanyl groups attached to a naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene typically involves the reaction of naphthalene with 3,5-dimethylphenylsulfanyl groups under controlled conditions. The process may include the use of catalysts and specific solvents to facilitate the reaction. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl rings.
Applications De Recherche Scientifique
Chemistry: Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene is used as a building block in organic synthesis and materials science
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene exerts its effects involves interactions with molecular targets and pathways. The phenylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the specific pathways and targets involved.
Comparaison Avec Des Composés Similaires
- Octakis[(3,5-dimethylphenyl)sulfanyl]benzene
- Octakis[(3,5-dimethylphenyl)sulfanyl]anthracene
Comparison: Compared to similar compounds, Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene is unique due to its naphthalene core, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
181043-32-3 |
|---|---|
Formule moléculaire |
C74H72S8 |
Poids moléculaire |
1217.9 g/mol |
Nom IUPAC |
1,2,3,4,5,6,7,8-octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene |
InChI |
InChI=1S/C74H72S8/c1-41-17-42(2)26-57(25-41)75-67-65-66(69(77-59-29-45(5)19-46(6)30-59)72(80-62-35-51(11)22-52(12)36-62)71(67)79-61-33-49(9)21-50(10)34-61)70(78-60-31-47(7)20-48(8)32-60)74(82-64-39-55(15)24-56(16)40-64)73(81-63-37-53(13)23-54(14)38-63)68(65)76-58-27-43(3)18-44(4)28-58/h17-40H,1-16H3 |
Clé InChI |
ORZDUHJVDCQOPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)SC2=C(C(=C(C3=C2C(=C(C(=C3SC4=CC(=CC(=C4)C)C)SC5=CC(=CC(=C5)C)C)SC6=CC(=CC(=C6)C)C)SC7=CC(=CC(=C7)C)C)SC8=CC(=CC(=C8)C)C)SC9=CC(=CC(=C9)C)C)SC1=CC(=CC(=C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![[2-(But-2-en-2-yl)phenyl]methanol](/img/structure/B12571079.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)
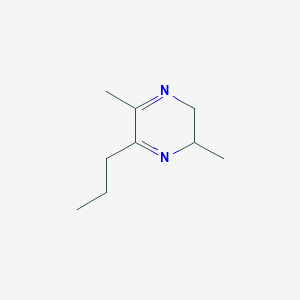
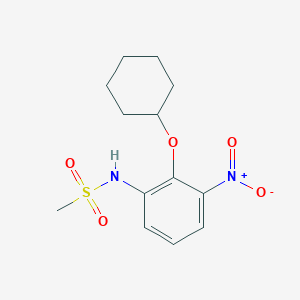
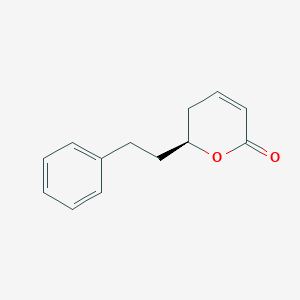

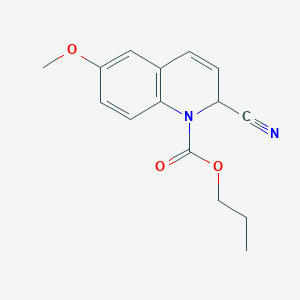
![Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
![5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B12571133.png)
